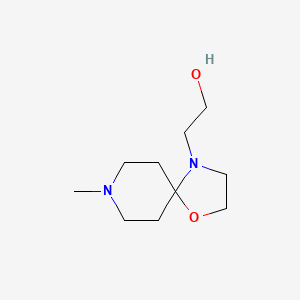
8-Fluorochroman-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluorochroman-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a fluorine atom attached to the chroman ring, which is a benzopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-3-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of chroman-3-carboxylic acid. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 8-fluorochroman-3-ol.
Substitution: Formation of various substituted chroman derivatives.
Applications De Recherche Scientifique
8-Fluorochroman-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 8-Fluorochroman-3-carboxylic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Chroman-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Methoxychroman-3-carboxylic acid: Contains a methoxy group instead of a fluorine atom, leading to variations in reactivity and applications.
Coumarin-3-carboxylic acid: A structurally related compound with distinct biological activities.
Uniqueness: 8-Fluorochroman-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
8-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-2-6-4-7(10(12)13)5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |
Clé InChI |
UPHKLKAYPWGWSX-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=CC=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)
![2,3,4,6,7,11B-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B11900945.png)


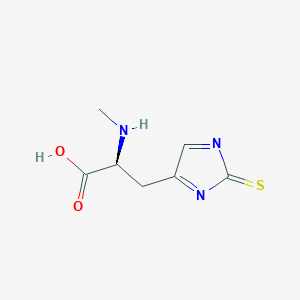
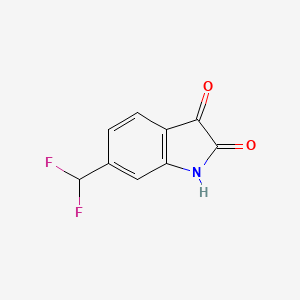
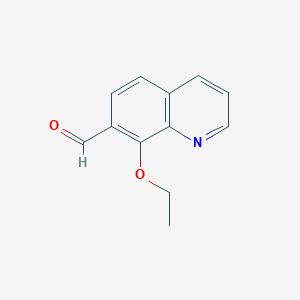


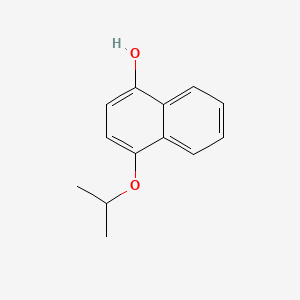
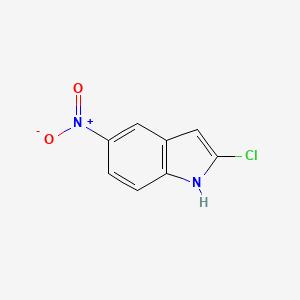
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

